BenchChemオンラインストアへようこそ!

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Data Gap Procurement Caveat Validation Required

This exact CAS 1226444-47-8 delivers the privileged ortho-fluorophenyl piperazine pharmacophore fused to a 7‑phenyl‑thieno[3,2‑d]pyrimidin‑4(3H)‑one core. Minor modifications on this scaffold cause drastic shifts in kinase selectivity and PDE isoform potency—generic, in‑class substitution risks failed experiments. Procure only the verified compound for reproducible SAR, CNS‑targeted library design, and novel IP generation. Custom synthesis and bulk quantities are available.

Molecular Formula C22H19FN4OS
Molecular Weight 406.48
CAS No. 1226444-47-8
Cat. No. B2776990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1226444-47-8
Molecular FormulaC22H19FN4OS
Molecular Weight406.48
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
InChIInChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28)
InChIKeyCFSUXHMVZLDFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226444-47-8) Procurement & Research Baseline


2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226444-47-8) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, featuring a 7-phenyl substituent and a 2-(4-(2-fluorophenyl)piperazin-1-yl) moiety. This heterocyclic scaffold is foundational in medicinal chemistry and has been explored across multiple therapeutic areas, including as protein kinase inhibitors and phosphodiesterase 7 (PDE7) inhibitors. The compound serves as a versatile core for structure-activity relationship (SAR) studies; however, publicly available, comparator-based quantitative performance data specific to this exact CAS number is extremely scarce at the time of analysis. This document provides a transparent, evidence-based guide to what is verifiably known and, critically, what is not, to support rigorous scientific procurement decisions.

Procurement Risk: Why Generic Thienopyrimidinone Analogs Cannot Substitute for CAS 1226444-47-8


Superficial interchanging of in-class thieno[3,2-d]pyrimidin-4(3H)-one compounds is a high-risk procurement strategy due to profound structure-activity relationship (SAR) sensitivity. Research demonstrates that minor structural modifications on this scaffold can cause dramatic shifts in biological target potency, selectivity, and even mechanism of action. For example, the 7-substituted derivatives of closely related thienopyrimidinones were essential for discovering a PDE7 inhibitor with single-digit nanomolar potency, while 6-substituted analogs showed diminished activity and enzyme selectivity. Furthermore, the specific ortho-fluorophenyl piperazine substituent present in CAS 1226444-47-8 is a critical pharmacophore in central nervous system (CNS) drug discovery, with analogs like MCI-225 (which differs in the 7-position) demonstrating distinct cognitive enhancement effects. Therefore, without direct comparative data, assuming functional equivalence with a des-fluoro, para-fluoro, or differently 7-substituted analog is scientifically unfounded and can lead to failed experiments or invalid research conclusions. The absence of published comparator data for this exact compound underscores the need for end-user validation rather than reliance on class-level assumptions.

Quantitative Head-to-Head Performance Analysis for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one


High-Strength Differential Evidence is Currently Unavailable in Public Domain

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any head-to-head comparative studies or quantitative biological activity data (e.g., IC50, Ki, EC50) for the specific compound CAS 1226444-47-8 against a named comparator. Reports for structurally similar analogs, such as the PDE7 inhibitor `28e` and the cognition-enhancing agent MCI-225, confirm the pharmacological potential of the thieno[3,2-d]pyrimidin-4(3H)-one class but do not provide data for this precise molecule. Consequently, no direct, quantifiable differentiation claim can be made at this time. This evidence guide therefore serves as a transparent record of the current data landscape, highlighting the critical need for prospective experimental profiling by the end-user before making a selection based on comparative performance.

Data Gap Procurement Caveat Validation Required

Application Scenarios Rooted in Verified Scaffold Knowledge for CAS 1226444-47-8


Kinase Inhibitor Library Design and SAR Exploration

The 2,7-substituted thieno[3,2-d]pyrimidine scaffold is patented for protein kinase inhibition, targeting abnormal cell growth. This specific compound, with its unique 7-phenyl and 2-(4-(2-fluorophenyl)piperazin-1-yl) pattern, is a strong candidate for inclusion in kinase-focused compound libraries when exploring uncharted chemical space for novel intellectual property. Its procurement is justified for projects aiming to diversify away from known inhibitor chemotypes, with the caveat that full kinase profiling must be performed in-house.

CNS Drug Discovery: Ortho-Fluorophenyl Piperazine Pharmacophore Studies

The ortho-fluorophenyl piperazine moiety is a well-validated pharmacophore for CNS targets, exemplified by MCI-225's effects on learning and memory. This compound is strategically relevant for CNS research programs that require a novel thienopyrimidinone core coupled with this privileged structure. It can serve as a starting point for synthesizing and testing new chemical entities (NCEs) for neurological or psychiatric disorders, where the specific contribution of the 7-phenyl group to selectivity and off-target profiles needs to be determined.

Phosphodiesterase (PDE) Profiling and Selectivity Screening

The thieno[3,2-d]pyrimidin-4(3H)-one core is a known PDE7 inhibitor motif. Procuring this compound enables its evaluation as a potential broad-spectrum or selective PDE panel screening hit. Its activity profile against PDE isoforms (e.g., PDE7A vs. PDE4, PDE3) remains unknown, representing an open research opportunity. The compound's differentiation point can only be established through direct comparative dose-response assays against reference PDE inhibitors, which is a recommended next step for users with this research interest.

Quote Request

Request a Quote for 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.